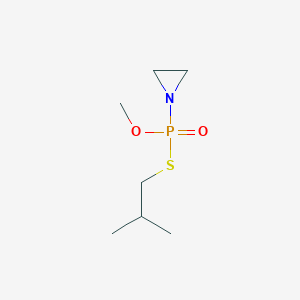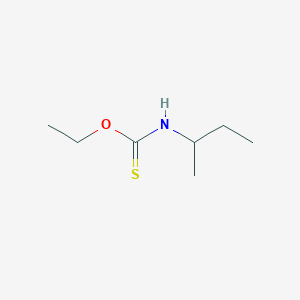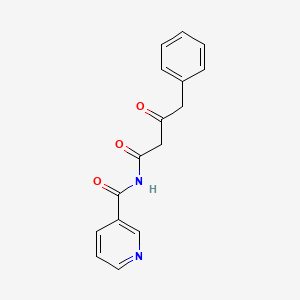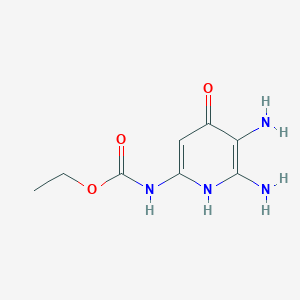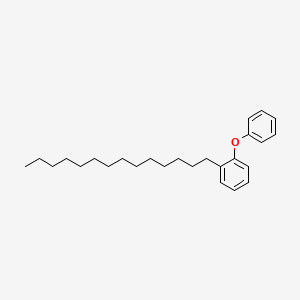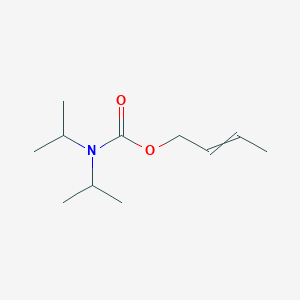
But-2-en-1-yl dipropan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-en-1-yl dipropan-2-ylcarbamate is an organic compound with the molecular formula C14H30N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a but-2-en-1-yl group and a dipropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of but-2-en-1-ol with dipropan-2-ylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
But-2-en-1-ol+Dipropan-2-ylcarbamoyl chloride→But-2-en-1-yl dipropan-2-ylcarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
But-2-en-1-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with ketone or aldehyde groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
But-2-en-1-yl dipropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of but-2-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.
Comparación Con Compuestos Similares
But-2-en-1-yl dipropan-2-ylcarbamate can be compared with other similar compounds, such as:
But-1-enyl N,N-di(propan-2-yl)carbamate: This compound has a similar structure but with a different alkyl group attached to the carbamate.
Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound contains an indole group instead of a but-2-en-1-yl group, leading to different chemical properties and applications.
Propiedades
Número CAS |
81555-24-0 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
but-2-enyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-7-8-14-11(13)12(9(2)3)10(4)5/h6-7,9-10H,8H2,1-5H3 |
Clave InChI |
KKQOADXIBVMQMT-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


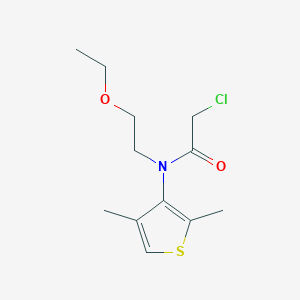

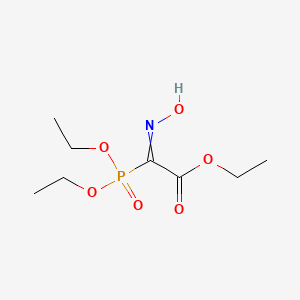
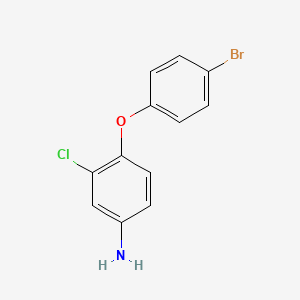
![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)

